4,6-dimethyl-2-oxo-1-{[(E)-phenylmethylidene]amino}-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dimethyl-2-oxo-1-{[(E)-phenylmethylidene]amino}-1,2-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a carboxamide group, and a phenylmethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-oxo-1-{[(E)-phenylmethylidene]amino}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of cyanothioacetamide with acetaldehyde and a suitable amine, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-2-oxo-1-{[(E)-phenylmethylidene]amino}-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
4,6-dimethyl-2-oxo-1-{[(E)-phenylmethylidene]amino}-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-oxo-1-{[(E)-phenylmethylidene]amino}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- 4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Uniqueness
4,6-dimethyl-2-oxo-1-{[(E)-phenylmethylidene]amino}-1,2-dihydropyridine-3-carboxamide is unique due to its phenylmethylidene substituent, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, making it a valuable molecule for specific applications in research and industry.
Properties
Molecular Formula |
C15H15N3O2 |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
1-[(E)-benzylideneamino]-4,6-dimethyl-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C15H15N3O2/c1-10-8-11(2)18(15(20)13(10)14(16)19)17-9-12-6-4-3-5-7-12/h3-9H,1-2H3,(H2,16,19)/b17-9+ |
InChI Key |
CDIVWYKPAYBDCI-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1/N=C/C2=CC=CC=C2)C(=O)N)C |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=CC=C2)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.